molecular formula C11H16IN3 B8154752 1-Ethyl-4-(3-iodopyridin-2-yl)piperazine

1-Ethyl-4-(3-iodopyridin-2-yl)piperazine

Katalognummer: B8154752
Molekulargewicht: 317.17 g/mol
InChI-Schlüssel: BPCOBYJVFKESDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-(3-iodopyridin-2-yl)piperazine is a piperazine derivative characterized by an ethyl group at the N1 position and a 3-iodopyridin-2-yl substituent at the N4 position. The compound’s synthesis likely follows established methods for ethyl piperazine derivatives, such as nucleophilic substitution or ring-opening reactions involving halogenated pyridines and ethyl piperazine precursors . The iodine atom on the pyridine ring enhances electrophilic reactivity, making it a candidate for further functionalization in drug development.

Eigenschaften

IUPAC Name

1-ethyl-4-(3-iodopyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCOBYJVFKESDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-4-(3-iodopyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-(3-iodopyridin-2-yl)piperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-(3-iodopyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .

Vergleich Mit ähnlichen Verbindungen

Table 1: Piperazine vs. Piperidine Pharmacological Profiles

Compound Type Target Receptor Ki (nM) CYP450 2D6 Inhibition Metabolic Stability
Piperazine derivative hA2AAR 58 Moderate Moderate
Piperidine derivative hA2AAR 594 Low High

Data derived from

Impact of Substituents on Piperazine

Substituent Position and Size

  • Aromatic Substituents : Para-substituents on phenylpiperazines (e.g., -OCH2CH2OCH3, -COOEt) reduce hA2AAR binding affinity compared to unsubstituted phenyl or benzyl groups. For instance, compound 5 (Ki = 220 nM) showed reduced activity compared to compound 2 (Ki = 58 nM) .
  • Alkyl Chains : Ethylamine chains on piperazine (e.g., compound 7 , Ki = 12 nM) enhance hA2AAR affinity compared to benzyl groups (Ki = 58 nM), likely due to improved hydrophobic interactions .

Linker Length and Solubility

The spacer between the piperazine and core structure critically influences solubility and pKa:

  • Ethylene spacers (e.g., compound 8ac ) yield pKa ~6–7 and solubility >80 μM.
  • Direct attachment of piperazine to a quinolone core reduces solubility to <20 μM due to lower pKa (~3.8) .

Table 2: Linker Effects on Solubility and pKa

Compound Linker Type pKa Solubility (μM)
8ac Ethylene spacer 6–7 80–100
8a Direct attachment <3.8 <20

Data from

Metabolic Stability and Liability

The piperazine ring is a metabolic hotspot. Deethylation and oxidation are common pathways, as seen in fluoroquinolone derivatives where the piperazine moiety undergoes MnO2-mediated oxidation to form hydroxylated or dealkylated products . Replacing piperazine with saturated heterocycles (e.g., morpholine) reduces metabolic liability but also diminishes receptor affinity . Propyl and butyl piperazine derivatives (e.g., compounds 16, 17) improve metabolic stability over ethyl analogues while maintaining potency .

Selectivity and Functional Activity

  • Serotonin 5-HT1A Receptors: Piperazine derivatives with three-carbon alkyl linkers and acetyl groups on coumarin cores (e.g., compound 3d) achieve subnanomolar affinities (Ki < 1 nM) and >100-fold selectivity over 5-HT2A receptors .
  • Sigma-2 Receptors : Both nitrogen atoms in piperazine are critical for affinity. Removing one N-atom (e.g., converting to piperidine) reduces sigma-2 binding by >100-fold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.